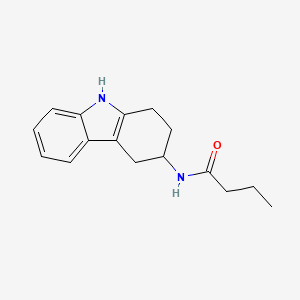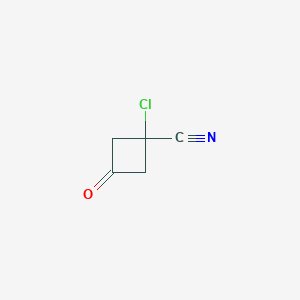
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . The specific substituents, such as the methyl and prop-2-en-1-yl groups, are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-Methylquinoline: Similar in structure but lacks the diphenyl and prop-2-en-1-yl groups, resulting in different chemical properties.
4-Phenylquinoline: Contains a phenyl group at the 4-position, similar to 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline, but with different substituents.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl, diphenyl, and prop-2-en-1-yl groups enhances its potential for diverse applications in scientific research and industry .
Propiedades
Número CAS |
153388-66-0 |
|---|---|
Fórmula molecular |
C25H21N |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
6-methyl-2,4-diphenyl-3-prop-2-enylquinoline |
InChI |
InChI=1S/C25H21N/c1-3-10-21-24(19-11-6-4-7-12-19)22-17-18(2)15-16-23(22)26-25(21)20-13-8-5-9-14-20/h3-9,11-17H,1,10H2,2H3 |
Clave InChI |
PLASIKUJIXWTNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
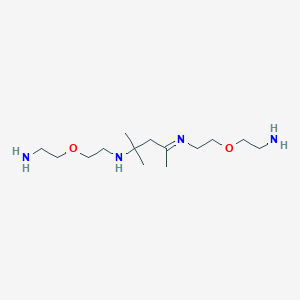
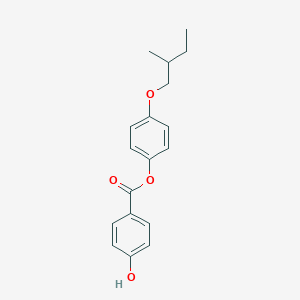
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
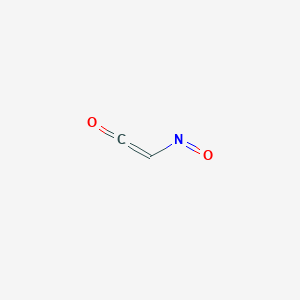
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
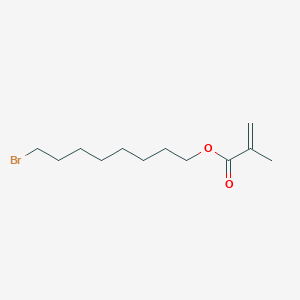
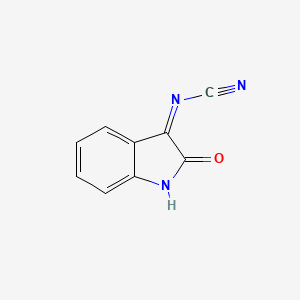

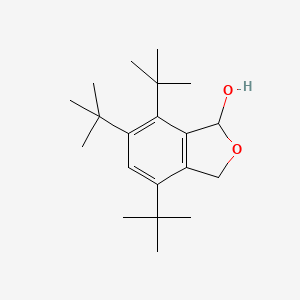

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
